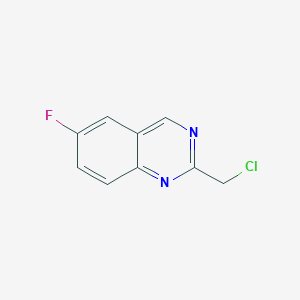

2-(Chloromethyl)-6-fluoroquinazoline

Beschreibung

2-(Chloromethyl)-6-fluoroquinazoline is a halogenated quinazoline derivative characterized by a chloromethyl (-CH2Cl) substituent at position 2 and a fluorine atom at position 6 of the quinazoline core. Quinazolines are bicyclic aromatic compounds comprising two fused benzene rings with two nitrogen atoms, widely employed as intermediates in pharmaceuticals, agrochemicals, and fine chemicals due to their structural versatility and reactivity . The chloromethyl group enhances electrophilic reactivity, making this compound a valuable precursor for nucleophilic substitution reactions.

Eigenschaften

Molekularformel |

C9H6ClFN2 |

|---|---|

Molekulargewicht |

196.61 g/mol |

IUPAC-Name |

2-(chloromethyl)-6-fluoroquinazoline |

InChI |

InChI=1S/C9H6ClFN2/c10-4-9-12-5-6-3-7(11)1-2-8(6)13-9/h1-3,5H,4H2 |

InChI-Schlüssel |

YWZUBYMYVCZGBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC(=NC=C2C=C1F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Chlormethyl)-6-Fluorquinazolin beinhaltet typischerweise die Reaktion von 2-Aminobenzylchlorid mit 2-Fluorbenzoylchlorid unter wasserfreien Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann mittels Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 2-(Chlormethyl)-6-Fluorquinazolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, den Produktionsprozess effizient zu skalieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(Chlormethyl)-6-Fluorquinazolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chlormethylgruppe kann durch Nucleophile wie Amine, Thiole und Alkohole substituiert werden.

Oxidation: Die Verbindung kann oxidiert werden, um Quinazolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können den Quinazolinring in Dihydroquinazolinderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat und Natriummethoxid werden üblicherweise unter milden Bedingungen verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid und m-Chlorperbenzoesäure werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Wichtigste gebildete Produkte:

Nucleophile Substitution: Bildung substituierter Quinazoline.

Oxidation: Bildung von Quinazolin-N-oxiden.

Reduktion: Bildung von Dihydroquinazolinderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that quinazoline derivatives, including 2-(chloromethyl)-6-fluoroquinazoline, exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The presence of the chloromethyl and fluorine substituents enhances the compound's reactivity and biological activity, making it a candidate for developing pharmaceuticals targeting various types of cancer.

- Mechanism of Action : Similar compounds have demonstrated inhibitory effects on kinases involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that this compound can effectively bind to active sites of these kinases, potentially leading to the development of selective inhibitors for therapeutic applications.

- Case Study: HepG2 Cells : In vitro studies have shown that this compound exhibits significant antiproliferative effects on HepG2 liver cancer cells, with an IC50 value indicating strong potential as a therapeutic agent.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various synthetic transformations, including nucleophilic substitutions where the chloromethyl group acts as a leaving group.

- Synthesis Routes : The synthesis typically involves introducing both the fluorine and chloromethyl groups through halogenation reactions, allowing for further modifications to enhance biological activity.

| Compound Name | Target Cell Line | IC50 (µM) | Notable Effects |

|---|---|---|---|

| This compound | HepG2 | 1.30 | Significant antiproliferative effects |

| Similar Quinazoline Derivative | MDA-MB-468 | 3.8 | Induced apoptosis |

| Similar Quinazoline Derivative | HCT-116 | 12.4 | Broad-spectrum anticancer activity |

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding how structural modifications influence biological activity:

- Molecular Docking : Computational studies indicate that similar compounds can effectively bind to specific kinase targets, suggesting pathways for drug development.

Broader Implications in Drug Development

The unique structural features of this compound not only enhance its pharmacological properties but also provide insights into designing new drugs with improved efficacy and safety profiles. The integration of halogen atoms often correlates with enhanced binding affinities and biological activities.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 2-(Chloromethyl)-6-fluoroquinazoline and related quinazoline derivatives:

*Inferred formula based on quinazoline core (C8H5N2) with substituents.

Biologische Aktivität

2-(Chloromethyl)-6-fluoroquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer treatment. This article will explore the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a chloromethyl group and a fluorine atom attached to a quinazoline backbone. This structure is crucial for its biological activity, as modifications to the quinazoline scaffold can significantly influence its pharmacological properties.

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets within cancer cells. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation through several mechanisms:

- Caspase Activation : The compound acts as an activator of caspases, which are critical enzymes in the apoptosis pathway. By promoting caspase activation, it facilitates the apoptotic process in cancer cells .

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest, particularly at the G1 phase, thereby preventing cancer cells from progressing through the cell cycle and undergoing mitosis .

Efficacy in Cancer Models

Research has evaluated the efficacy of this compound across various cancer cell lines. Notable findings include:

- In Vitro Studies : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 168.78 µM. This indicates that it effectively reduces cell viability at this concentration .

- Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with this compound led to an increase in G1 phase cells from 51.45% in control to 60.68% in treated cells, while S and G2 phase cells decreased significantly .

Table 1: Summary of Biological Activity

| Parameter | Value |

|---|---|

| IC50 (MCF-7) | 168.78 µM |

| G1 Phase Increase | From 51.45% to 60.68% |

| Apoptosis Induction | 2.16% total death vs. 1.52% control |

Case Studies and Research Findings

Several studies have documented the potential of this compound as a lead compound for further drug development:

- Aurora A Kinase Inhibition : A derivative of quinazoline was evaluated for its selectivity against Aurora A kinase, showing promising results that suggest further structural optimization could enhance its anticancer properties .

- Comparative Analysis : In comparative studies with other quinazoline derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, this compound demonstrated competitive efficacy in inducing apoptosis and inhibiting cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.